6-(3-chloropropoxy)-5-methoxy-1H-indole
CAS No.:
Cat. No.: VC14239536
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO2 |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 6-(3-chloropropoxy)-5-methoxy-1H-indole |
| Standard InChI | InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3 |
| Standard InChI Key | HSQQEYWPHPMHDN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN2)OCCCCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-(3-Chloropropoxy)-5-methoxy-1H-indole (CHClNO) features:
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Indole core: A benzene ring fused to a pyrrole ring.
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Substituents:
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.70 g/mol | Calculated |
| Solubility | Soluble in THF, DCM, methanol | |
| LogP (Partition Coefficient) | ~3.7 (estimated) | |
| Hazard Statements | H315, H319, H335 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves alkylation of a pre-functionalized indole precursor. A representative route includes:
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Alkylation: Reaction with 1-bromo-3-chloropropane in the presence of a base (e.g., KCO) to introduce the 3-chloropropoxy group .
Table 2: Optimization of Alkylation Conditions
Reactivity
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Nucleophilic Substitution: The chlorine atom in the propoxy chain is susceptible to displacement, enabling further functionalization .
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Electrophilic Aromatic Substitution: The indole ring undergoes reactions at position 2 or 3, depending on directing effects .
Biological Activities and Applications
Table 3: Comparative Bioactivity of Indole Derivatives
| Compound | IC (Cancer Cells) | MAO-B Inhibition (%) |
|---|---|---|
| 6-(3-Chloropropoxy)-5-methoxy-1H-indole | Under investigation | Under investigation |
| 6-Chloro-5-methoxyindole | 12 µM | 65 |
Industrial Applications
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Agrochemicals: Chlorinated indoles serve as intermediates in herbicide synthesis .
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Material Science: Functionalized indoles are used in organic semiconductors.
Future Directions
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